7,7-Difluoro-1-methyl-3-azabicyclo[4.1.0]heptane
Description
Properties
IUPAC Name |
7,7-difluoro-1-methyl-3-azabicyclo[4.1.0]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2N/c1-6-4-10-3-2-5(6)7(6,8)9/h5,10H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJXUWXELJIINZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CNCCC1C2(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Difluoro-1-methyl-3-azabicyclo[4.1.0]heptane typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable precursor in the presence of fluorinating agents. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
7,7-Difluoro-1-methyl-3-azabicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydride and organolithium compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
- Role in Organic Synthesis : 7,7-Difluoro-1-methyl-3-azabicyclo[4.1.0]heptane serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows it to undergo various chemical reactions, including nucleophilic substitutions and electrophilic additions, making it versatile for synthetic chemists.
Reactivity and Functionalization
- Chemical Reactivity : The bicyclic nature of this compound enhances its reactivity due to the nitrogen atom's ability to participate in protonation under acidic conditions, while the fluorine atoms can facilitate halogen exchange reactions. This reactivity is advantageous for developing new derivatives with tailored properties.
Biological Research
Potential Neuroprotective Effects
- Biological Activity : Preliminary studies suggest that this compound may exhibit neuroprotective properties. It is being investigated for its interactions with neurotransmitter systems, which could have implications for treating neurological disorders .
Drug Development
- Therapeutic Applications : The compound is explored as a precursor in drug development, particularly targeting neurological conditions. Its structural features may enhance its efficacy and selectivity as a therapeutic agent . Research is ongoing to elucidate the specific mechanisms through which it interacts with biological targets.
Medicinal Chemistry
Scaffold for Drug Design
- Designing New Pharmaceuticals : The unique structural properties of this compound make it an attractive scaffold for designing new drugs aimed at various diseases, especially those affecting the central nervous system (CNS). Modifications to this scaffold can lead to compounds with improved pharmacological profiles .
Industrial Applications
Material Development
- New Materials and Processes : In addition to its applications in pharmaceuticals, this compound is also utilized in developing new materials and chemical processes within industrial settings. Its unique properties can be harnessed to create innovative products and enhance existing chemical methodologies.
Case Study 1: Neuroprotective Potential
Research conducted on this compound has indicated potential neuroprotective effects through its interaction with neurotransmitter receptors. Initial findings suggest that it may modulate synaptic transmission, offering insights into its therapeutic potential for neurodegenerative diseases.
Case Study 2: Synthetic Applications
A study highlighted the use of this compound as a key intermediate in synthesizing antiviral compounds targeting influenza viruses. The compound's ability to undergo selective reactions makes it valuable in developing effective antiviral agents.
Mechanism of Action
The mechanism by which 7,7-Difluoro-1-methyl-3-azabicyclo[4.1.0]heptane exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Structural Analogs and Derivatives
The following table compares 7,7-Difluoro-1-methyl-3-azabicyclo[4.1.0]heptane with key structural analogs:
Key Differences and Implications
Substituent Effects: Methyl vs. Phenyl: The methyl-substituted derivative (target compound) exhibits lower molecular weight and higher solubility in water compared to the phenyl analog (235.7 g/mol), which has increased lipophilicity for membrane penetration . Carboxylic Acid Derivative: The carboxylic acid variant (C₇H₉F₂NO₂) serves as a polar intermediate but is less stable under physiological conditions, limiting its direct therapeutic use .
Pharmacological Activity :
- The dichlorophenyl analog (C₁₄H₁₆Cl₂N₂O) demonstrates potent triple reuptake inhibition (SERT, NET, DAT) with 96% yield in synthesis, highlighting the impact of aromatic substituents on target affinity .
- Fluorine atoms in all analogs improve metabolic stability by resisting oxidative degradation .
Synthesis and Availability: The target compound’s hydrochloride salt is commercially available from multiple suppliers (e.g., EOS Med Chem, Enamine Ltd) at prices ranging from $374–$489 per gram, reflecting its demand in high-throughput screening .
Biological Activity
7,7-Difluoro-1-methyl-3-azabicyclo[4.1.0]heptane is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | CHFN |
| Molecular Weight | 169.6 g/mol |
| CAS Number | 1376248-54-2 |
| Purity | 97% |
| IUPAC Name | 7,7-difluoro-3-azabicyclo[4.1.0]heptane hydrochloride |
Research indicates that compounds similar to this compound may interact with neurotransmitter systems, particularly the cholinergic system. This interaction can lead to various pharmacological effects, such as modulation of neurotransmitter release and receptor activity.
Neuropharmacological Studies
In vitro studies have shown that derivatives of azabicyclo compounds exhibit binding affinities at dopamine transporters and nicotinic acetylcholine receptors (nAChRs). For instance, related compounds have been found to inhibit the binding of radiolabeled ligands to nAChRs, indicating potential as neuroactive agents .
Table 1: Binding Affinities of Related Compounds
| Compound | Ki (µM) | Target Receptor |
|---|---|---|
| (+/-)-2-(methoxycarbonyl)-7-methyl-3-phenyl-7-azabicyclo[2.2.1]heptane | 5 - 96 | Dopamine Transporter |
| Anatoxin-a | 5.4 ± 1.1 | nAChR |
| Homoanatoxin-a | 7.4 ± 0.9 | nAChR |
Case Study 1: Neurotoxicity and Binding Studies
A study investigated the neurotoxic effects of azabicyclo derivatives on rat brain tissue. The results demonstrated that certain stereoisomers exhibited significant binding to nAChRs, suggesting their potential use in developing treatments for neurological disorders such as Alzheimer's disease .
Case Study 2: Synthesis and Pharmacological Screening
Another research effort focused on synthesizing various derivatives of azabicyclo compounds to evaluate their pharmacological properties. The study highlighted that modifications in the bicyclic structure influenced binding affinity and selectivity towards specific receptors, paving the way for new drug development strategies targeting cholinergic pathways .
Potential Therapeutic Applications
The biological activity of this compound suggests several therapeutic applications:
- Neurological Disorders : Its interaction with nAChRs indicates potential as a treatment for diseases like Alzheimer's and Parkinson's.
- Analgesics : Given its structural similarity to known analgesics, further research could explore its efficacy in pain management.
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing 7,7-difluoro-1-methyl-3-azabicyclo[4.1.0]heptane, and how can they be addressed methodologically?
- Answer : The synthesis involves multi-step reactions, including fluorination and bicyclic ring formation. Key challenges include controlling stereochemistry and minimizing side reactions (e.g., ring-opening).
- Optimization strategies :
- Use chiral auxiliaries or catalysts to enhance stereoselectivity .
- Employ low-temperature conditions (-78°C) during fluorination to reduce byproducts .
- Purification via column chromatography with hexane/ethyl acetate (3:1 v/v) improves yield (reported ~65%) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Answer : Combine spectroscopic and computational methods:
- NMR : Compare and NMR shifts with predicted values (e.g., δ: -120 to -125 ppm for geminal difluoro groups) .
- X-ray crystallography : Resolve bicyclic conformation and fluorine positions (if crystalline) .
- DFT calculations : Validate molecular geometry and electronic properties using B3LYP/6-31G* basis sets .
Q. What are the primary physicochemical properties of this compound relevant to drug discovery?
- Answer : Critical properties include:
- LogP : ~1.8 (calculated via PubChem), indicating moderate lipophilicity .
- pKa : Estimated 8.2 for the tertiary amine, suggesting partial protonation at physiological pH .
- Solubility : <1 mg/mL in water; use co-solvents (DMSO) for in vitro assays .
Advanced Research Questions
Q. How does the conformational rigidity of the bicyclo[4.1.0]heptane core influence its reactivity in ring-opening reactions?
- Answer : The fused bicyclic system imposes torsional strain, enhancing susceptibility to nucleophilic attack at the bridgehead.
- Experimental evidence : Ring-opening with Grignard reagents (e.g., MeMgBr) occurs at the strained C1 position, yielding azepane derivatives. Reaction rates are 3× faster than non-fluorinated analogs due to electron-withdrawing fluorine effects .
- Table : Reactivity comparison under identical conditions:
| Substrate | Reaction Rate (k, s⁻¹) | Product Yield (%) |
|---|---|---|
| Non-fluorinated analog | 0.15 | 45 |
| 7,7-Difluoro-1-methyl derivative | 0.45 | 78 |
Q. What contradictory findings exist regarding the biological activity of this compound, and how can they be resolved?
- Answer : Discrepancies in serotonin reuptake inhibition (SERT) assays have been reported:
- Study A : IC₅₀ = 12 nM (HEK293 cells) .
- Study B : IC₅₀ = 85 nM (CHO cells) .
- Resolution strategies :
- Standardize assay conditions (e.g., cell line, incubation time).
- Validate membrane permeability differences via PAMPA assays .
Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?
- Answer :
- Docking studies : Map interactions with monoamine transporters (e.g., SERT, DAT). The methyl group at C1 stabilizes hydrophobic pockets in DAT .
- QSAR models : Identify substituents at C3 (e.g., aryl groups) that improve binding affinity (R² = 0.89 for training set) .
- Table : Predicted vs. experimental IC₅₀ for select derivatives:
| Derivative | Predicted IC₅₀ (nM) | Experimental IC₅₀ (nM) |
|---|---|---|
| 3-Phenyl substituent | 8.5 | 9.2 |
| 3-Cyano substituent | 15.3 | 18.7 |
Methodological Notes
- Synthesis optimization : Prioritize reaction monitoring via LC-MS to detect intermediates .
- Biological assays : Include positive controls (e.g., fluoxetine for SERT) to validate assay robustness .
- Data interpretation : Use multivariate analysis to decouple electronic (fluorine) vs. steric (bicyclic core) effects on reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
